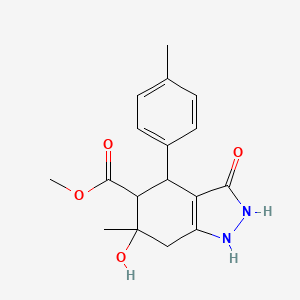
methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a complex organic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the reaction of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate in ethanol. This reaction is performed by boiling the reagents in ethanol without a catalyst, leading to the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antitumor and analgesic activities.
Mechanism of Action
The mechanism of action of methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and indazole ring structure allow it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides: Known for their antimicrobial and anti-inflammatory activities.
2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: Studied for their analgesic properties.
Uniqueness
Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
methyl 6-hydroxy-6-methyl-4-(4-methylphenyl)-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-9-4-6-10(7-5-9)12-13-11(18-19-15(13)20)8-17(2,22)14(12)16(21)23-3/h4-7,12,14,22H,8H2,1-3H3,(H2,18,19,20) |
InChI Key |
XQUCOWVOYICUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(CC3=C2C(=O)NN3)(C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















